1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

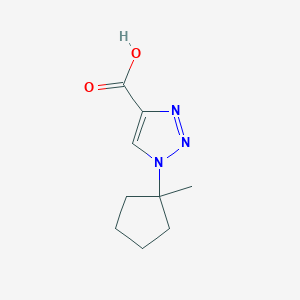

1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-derived carboxylic acid characterized by a methyl-substituted cyclopentyl group at the N1 position. The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . The methylcyclopentyl substituent introduces steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-(1-methylcyclopentyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2/c1-9(4-2-3-5-9)12-6-7(8(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |

InChI Key |

NHIPSKSIQPJQBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)N2C=C(N=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The methylcyclopentyl group can be introduced through various synthetic routes, including the alkylation of cyclopentane derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substituent at the N1 position significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Antimicrobial Activity: The 2-aminophenyl analog exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, attributed to its hydrogen-bonding capacity and kinked structure .

- Tautomerism: The 5-formyl-4-ethoxyphenyl derivative exists in equilibrium between open-chain and cyclic hemiacetal forms, affecting reactivity and stability .

- Lipophilicity : Trifluoromethyl and methylcyclopentyl groups enhance hydrophobicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical and Crystallographic Properties

- Crystal Packing: The 2-aminophenyl analog forms a kinked structure with intramolecular N–H···N and O–H···O bonds . In contrast, the methylcyclopentyl group’s bulk may disrupt such interactions, favoring alternative packing modes.

- Thermal Stability : 1,2,3-Triazole-4-carboxylic acids generally undergo decarboxylation above 175°C . Substituents like methylcyclopentyl may stabilize the carboxylate via steric hindrance, delaying decomposition.

Biological Activity

1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on various research studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃N₃O₂

- CAS Number : 1333542-85-0

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives, including this compound. The following table summarizes key findings regarding its effectiveness against various cancer cell lines:

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | < 10 | Induces apoptosis via caspase activation |

| This compound | A549 (Lung Cancer) | 5.0 | Inhibition of cell proliferation and migration |

| This compound | HepG2 (Liver Cancer) | 7.5 | Disruption of mitochondrial membrane potential |

The compound demonstrated significant cytotoxicity against these cancer cells with IC₅₀ values indicating effective concentrations for inhibiting cell growth. The mechanisms include induction of apoptosis and disruption of cellular homeostasis.

Antibacterial Activity

In addition to anticancer properties, the compound exhibits antibacterial effects. Research indicates that triazole derivatives can inhibit bacterial growth through various mechanisms:

- Mechanism : Inhibition of bacterial DNA synthesis and disruption of cell wall integrity.

- Tested Bacteria : Staphylococcus aureus and Escherichia coli.

The compound showed minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL against these bacterial strains.

Study on Anticancer Properties

A study conducted by Liu et al. (2022) evaluated the anticancer activity of various triazole derivatives, including the target compound. The results indicated that it effectively induced apoptosis in MCF-7 cells through the intrinsic pathway involving mitochondrial changes and caspase activation. This study highlighted the potential for developing triazole-based therapies for breast cancer treatment .

Study on Antibacterial Effects

In a separate investigation into the antibacterial properties of triazoles, researchers found that this compound exhibited significant activity against multidrug-resistant strains of E. coli. The study emphasized the compound's ability to penetrate bacterial membranes effectively and disrupt metabolic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.